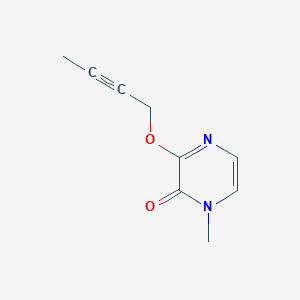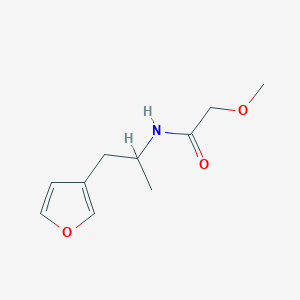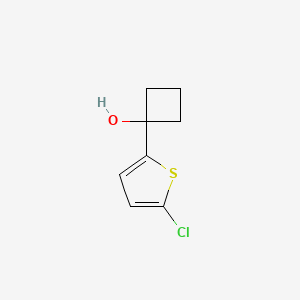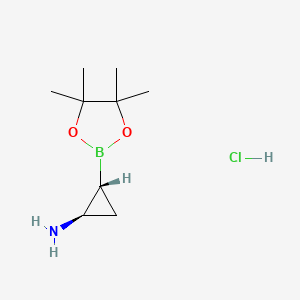
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one, is a chemical that has not been directly studied in the provided papers. However, related compounds and reactions have been investigated, which can provide insights into the potential behavior and characteristics of the compound . For instance, studies on the rearrangement of similar compounds and the synthesis of related dihydropyrazinones offer a foundation for understanding the chemical and physical properties of the compound .
Synthesis Analysis
The synthesis of related dihydropyrazinones has been reported through sequential reactions involving amino acid methyl esters and indole-2-ylmethyl acetates under basic conditions. This process involves highly reactive intermediates and intramolecular cyclization, which could be relevant to the synthesis of this compound . Although the exact synthesis of this compound is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using spectroscopic techniques and X-ray diffraction. For example, the structure of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was confirmed to crystallize in the monoclinic system with specific conformational characteristics . These techniques could be applied to determine the molecular structure of the compound of interest.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied, such as the [3,3]sigmatropic rearrangement of 3-(4-p-tolyloxybut-2-ynyloxy) benzopyran-2-one, which yielded different products depending on the reaction conditions . This suggests that this compound might also undergo sigmatropic rearrangements or other reactions that are sensitive to the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their behavior in analytical methods. For instance, a study on the liquid chromatographic determination of 3-butyn-2-one reported the formation of a chemical artifact, indicating that compounds with similar structures might be prone to unexpected reactions during analysis . This information could be relevant when studying the physical and chemical properties of this compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one and its derivatives have been extensively studied for their synthesis and characterization. Schmarr et al. (2011) detailed a synthetic route for 2-methoxy-3-alkylpyrazines (MPs), including derivatives like 3-alkyl-1-methyl-1H-pyrazin-2-ones, showing the importance of nuclear magnetic resonance and mass spectral properties in distinguishing chemical differences among MPs. This work provides a foundation for understanding the structural nuances of such compounds, including this compound, highlighting the utility of advanced spectroscopic techniques in their characterization (Schmarr et al., 2011).
Chemo- and Regioselectivities in Synthesis
Chebanov et al. (2008) explored the tuning of chemo- and regioselectivities in the synthesis of complex pyrazoline derivatives, demonstrating the adaptability of multicomponent condensation processes. Such studies underscore the versatility of this compound in synthesizing a wide range of heterocyclic compounds, thereby expanding its application in medicinal chemistry and drug discovery (Chebanov et al., 2008).
Applications in Germination and Plant Growth
Flematti et al. (2009) identified compounds including 3-methyl-2H-furo[2,3-c]pyran-2-one in smoke that promote seed germination across various plant species. This research indicates potential agricultural applications of derivatives of this compound, suggesting they could be explored for enhancing crop yield and managing agricultural practices (Flematti et al., 2009).
Bioactive Compound Synthesis
The ability to synthesize and modify this compound derivatives for the development of bioactive compounds is a significant area of interest. For instance, Hikem-Oukacha et al. (2011) reported the synthesis of novel heterocyclic products from reactions involving related pyranones, indicating the potential of these compounds in the synthesis of pharmaceuticals and bioactive molecules (Hikem-Oukacha et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursor of TNF-alpha to its mature soluble form .
Mode of Action
The compound interacts with ADAM17, inhibiting its function .
Biochemical Pathways
The inhibition of ADAM17 affects the ADAM17/Notch pathway . This pathway is involved in various cellular processes, including cell-cell communication, embryogenesis, and development. By inhibiting ADAM17, the compound disrupts the normal functioning of this pathway, which can have downstream effects on these cellular processes .
Result of Action
The inhibition of ADAM17 by this compound leads to a decrease in the availability of soluble TNF-alpha . This can have various molecular and cellular effects, depending on the specific roles of TNF-alpha in different cellular contexts.
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. This could include testing its biological activity to determine if it has potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-but-2-ynoxy-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFNJWWUQWNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)









